![molecular formula C11H12BrNO2 B1273627 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 511230-72-1](/img/structure/B1273627.png)
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate
Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness in inhibiting their growth.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines is currently under investigation .
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunctions .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis:
- Building Block for Synthesis : this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .
- Catalysis : In asymmetric synthesis, this compound has been explored as a catalyst for transferring hydrogen in reactions involving quinoline derivatives. The results indicate that it can facilitate reactions with high yields and selectivity .
Biological Research Applications
Recent studies have focused on understanding how this compound interacts with biological systems:
- Mechanism of Action Studies : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing. Understanding these mechanisms could lead to the development of targeted therapies .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles and potential toxicological effects of this compound is essential for assessing its viability as a therapeutic agent .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria growth. |
Study B | Anticancer activity | Induced apoptosis in specific cancer cell lines with IC50 values indicating potency. |
Study C | Enzyme inhibition | Showed effective inhibition of target enzymes involved in metabolic pathways. |
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine substituent and the quinoline ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline derivatives
Comparison: Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential. The presence of the bromine atom at the 6-position and the ester group at the 2-position are key features that distinguish it from other quinoline derivatives.
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
MTHQ is characterized by a tetrahydroquinoline core with a bromine substituent at the 6-position and a carboxylate ester group. This unique structure contributes to its biological activity by influencing molecular interactions with various biological targets.
The biological activity of MTHQ is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine atom enhances the compound's binding affinity to target sites, while the ester group facilitates interactions that modulate enzyme activity. Key mechanisms include:
- Inhibition of Enzymatic Activity : MTHQ has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer’s.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anticancer Effects : Preliminary studies indicate that MTHQ may induce apoptosis in cancer cells through modulation of cell signaling pathways.
Anticholinesterase Activity
The inhibition of AChE and BuChE is crucial for the development of treatments for Alzheimer's disease. MTHQ has demonstrated significant inhibitory effects:
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
MTHQ | 3.48 ± 0.19 | 0.69 ± 0.04 |
These values indicate that MTHQ is a potent inhibitor compared to standard drugs like rivastigmine .
Antimicrobial Activity
Research has shown that MTHQ possesses antimicrobial properties against several bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These results highlight the potential of MTHQ as an antimicrobial agent .
Anticancer Activity
In vitro studies have revealed that MTHQ can induce cell death in various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Apoptosis induction |
MCF-7 | 8.2 | Cell cycle arrest |
The anticancer properties are linked to its ability to modulate apoptotic pathways and inhibit proliferation .
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of MTHQ on neuronal cells showed that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
- Synergistic Antimicrobial Effects : Combining MTHQ with conventional antibiotics enhanced the efficacy against resistant bacterial strains, suggesting its potential as an adjuvant therapy in infectious diseases.
Properties
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAQBWEOAMYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373761 | |
Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511230-72-1 | |
Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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